1-Oxaspiro[4.4]nonan-6-one
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic systems, which are characterized by two rings connected by a single common atom, are of considerable interest in organic chemistry. ontosight.aitandfonline.com Their unique, three-dimensional structure sets them apart from more common fused or bridged ring systems. tandfonline.comresearchgate.net This inherent three-dimensionality allows for the projection of functional groups in various spatial directions, which can be advantageous in the design of molecules that interact with biological targets. tandfonline.com
The rigid framework of many spirocycles limits their conformational flexibility, which can lead to a more precise fit with protein binding sites. ontosight.ai This structural feature is of particular importance in medicinal chemistry and drug discovery. ontosight.aitandfonline.com Spirocyclic motifs are found in a variety of natural products, which have evolved to interact with proteins. tandfonline.comresearchgate.net Consequently, the synthesis of spirocyclic compounds is a significant area of research aimed at developing new therapeutic agents. ontosight.aiwalshmedicalmedia.com The incorporation of spirocyclic scaffolds can improve a compound's pharmacological properties, such as potency and selectivity. ontosight.ai
Overview of Spiro[4.4]nonane Derivatives in Chemical Research
The spiro[4.4]nonane framework, consisting of two five-membered rings, is a key structural motif in a variety of derivatives explored in chemical research. rsc.orgacs.org These derivatives are valuable as building blocks in organic synthesis. For instance, spiro[4.4]nonane-1,6-dione is utilized as an intermediate in the creation of complex organic molecules, including the development of chiral ligands for asymmetric synthesis.
Research into spiro[4.4]nonane derivatives has also focused on their synthesis and stereochemistry. rsc.orgsmolecule.com The construction of the spiro[4.4]nonane system can be achieved through methods like the Diels-Alder reaction, which can be highly diastereoselective. smolecule.com The unique structural characteristics of these derivatives, such as the pseudosymmetry that can arise from the similar geometries of the two five-membered rings, are also a subject of study. smolecule.com
Specific Focus on the 1-Oxaspiro[4.4]nonan-6-one Core Structure
This compound is a specific spirocyclic ketone that serves as a valuable building block in organic synthesis. lookchem.comnih.gov Its structure contains a five-membered lactone (a cyclic ester) and a five-membered carbocyclic ring, sharing a single spiro-carbon atom. A general synthetic approach to this class of compounds has been developed, allowing for the creation of enantiomerically pure versions. nih.govresearchgate.net
The Chemical Abstract Service (CAS) has assigned the registry number 134179-01-4 to this compound. lookchem.comaksci.comgloballabor.com.brcymitquimica.com According to IUPAC nomenclature, the compound is named This compound . chemspider.com
The molecular formula for this compound is C₈H₁₂O₂ . lookchem.comaksci.comchemspider.comuni.lu This formula indicates that each molecule is composed of eight carbon atoms, twelve hydrogen atoms, and two oxygen atoms. The structure features a spirocyclic framework with a ketone functional group on one ring and an ether linkage within the other. lookchem.com
Structure
3D Structure
Properties
IUPAC Name |
1-oxaspiro[4.4]nonan-9-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c9-7-3-1-4-8(7)5-2-6-10-8/h1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKWJYHWZACPOAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134179-01-4 | |
| Record name | 1-oxaspiro[4.4]nonan-6-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 1 Oxaspiro 4.4 Nonan 6 One and Its Analogs
Classical and Pioneering Approaches to Spiro[4.4]nonane Ring Systems
Early efforts to construct spiro[4.4]nonane systems, including the 1-oxaspiro[4.4]nonan-6-one skeleton, laid the groundwork for more sophisticated methods. These foundational strategies often relied on intramolecular cyclization and rearrangement reactions.
Cyclization Strategies for Spirocyclic Framework Formation
The formation of spirocyclic systems is a cornerstone of organic synthesis, with various strategies developed to create these conformationally restricted structures. Intramolecular cyclization is a primary method, where a linear precursor containing appropriately positioned reactive groups is induced to form a ring. In the context of this compound, this can involve the formation of either the tetrahydrofuran (B95107) or the cyclopentanone (B42830) ring as the final step. Radical cyclization, for instance, has been used to generate spirocyclohexadienones from aryl radicals, demonstrating the utility of radical-mediated pathways for creating spiro centers. Another approach involves ring-opening cyclization, where a strained ring, such as a spirocyclopropane, reacts with a nucleophile to construct a new, more complex ring system. These strategies often hinge on breaking down a challenging macrocyclization into a sequence of more kinetically favorable smaller ring formations.
Acid- or Bromonium Ion-Induced Rearrangements
Rearrangement reactions provide a powerful method for accessing complex molecular architectures from simpler precursors. For the synthesis of 1-oxaspiro[4.4]nonan-6-ones, acid- or bromonium ion-induced rearrangements have been particularly effective. A key strategy involves the rearrangement of a carbinol intermediate, which can be generated by the addition of a nucleophile like 2-lithio-4,5-dihydrofuran to a cyclic ketone such as cyclobutanone.
The resulting tertiary alcohol, when treated with acid, can undergo a pinacol-type rearrangement. Protonation of the hydroxyl group followed by the loss of water generates a carbocation. A subsequent 1,2-alkyl shift, involving migration of one of the cyclobutane (B1203170) ring carbons, leads to ring expansion and formation of the spiro[4.4]nonane skeleton.
Alternatively, the reaction can be induced by a bromonium ion. This involves the formation of a bicyclic oxonium species, which then undergoes a fragmentation and rearrangement cascade to yield the target spiroketone. This tandem bromonium-induced transannular oxonium ion formation-fragmentation has been explored in model systems and applied to the synthesis of natural products. These rearrangement pathways are valuable for their ability to rapidly assemble the core spirocyclic framework.
Contemporary and Advanced Synthetic Protocols
Modern synthetic chemistry has introduced more efficient, selective, and milder methods for constructing complex molecules like this compound. These advanced protocols often employ novel catalytic systems to achieve transformations that were previously difficult or impossible.
Oxonium Ion Technology in Spiroketone Synthesis
Oxonium ion technology is a cornerstone of a general synthetic approach to 1-oxaspiro[4.4]nonan-6-ones. This method relies on the acid- or bromonium ion-induced rearrangement of a key carbinol intermediate. The process begins with the addition of 2-lithio-4,5-dihydrofuran to cyclobutanone, which forms the necessary alcohol precursor. The subsequent rearrangement, mediated by the formation of an oxonium ion, efficiently constructs the fundamental spirocyclic framework. This technology has been effectively applied to create a variety of enantiomerically pure spirocyclic butenolides, demonstrating its versatility and importance in modern organic synthesis.
Visible-Light-Induced Intermolecular Dearomative Cyclization of Furans
A novel and powerful method for synthesizing analogs of this compound involves the use of visible-light photoredox catalysis. This approach utilizes an iridium-based photocatalyst, such as fac-Ir(ppy)₃, to mediate an intermolecular dearomative cyclization of furans. In a specific example, 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate reacts with alkynes under visible light irradiation. The reaction proceeds via a 5-exo-dig radical cyclization, affording substituted 1-oxaspiro[4.4]nona-3,6-dien-2-ones in yields ranging from 19-91%. A notable feature of this method is the use of water as an external oxygen source, highlighting its green chemistry credentials. This strategy provides a new and efficient route to spirocyclic skeletons under mild reaction conditions.
| Catalyst | Reactants | Product | Yield (%) |
| fac-Ir(ppy)₃ | 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and various alkynes | Substituted 1-oxaspiro[4.4]nona-3,6-dien-2-ones | 19-91 |
Gold-Catalyzed Ring Expansions of 1-Alkynylcyclobutanol Derivatives
Gold catalysis has emerged as a powerful tool for triggering ring-expansion reactions to build molecular complexity. While the direct synthesis of this compound via this method is not explicitly detailed in the provided context, the principles of gold-catalyzed ring expansions of related systems are highly relevant. These reactions typically involve the activation of a π-system, such as an alkyne or allene, by a cationic gold(I) catalyst.
For instance, the gold(I)-catalyzed ring expansion of 1-alkynylcyclopropanols provides efficient access to alkylidenecyclobutanones. A similar strategy applied to 1-alkynylcyclobutanol derivatives could foreseeably lead to cyclopentanone systems. The mechanism involves the coordination of the gold catalyst to the alkyne, which triggers a Wagner-Meerwein type rearrangement, leading to the expansion of the cyclobutane ring. This methodology is valued for its mild reaction conditions and high efficiency in constructing substituted cyclic ketones. The application of this powerful strategy to precursors containing a tethered ether could provide a direct route to the 1-oxaspiro[4.4]nonane core.
| Catalyst System | Substrate Type | Product Type |
| [(p-CF₃C₆H₄)₃P]AuSbF₆ | 1-Alkynylcyclopropanols | Alkylidenecyclobutanones |
| Chiral gold-phosphine complexes | 1-Allenylcyclopropanols | Chiral cyclobutanones |
Intramolecular Carboesterification for Spirolactone Synthesis
Intramolecular carboesterification represents a powerful strategy for the construction of spirolactones like this compound. This approach typically involves the cyclization of a precursor molecule containing both a carboxylic acid or ester and an unsaturated moiety, such as an alkene or alkyne. Palladium-catalyzed methodologies have emerged as particularly effective for this transformation.
A notable example is the palladium-catalyzed hydrocarbonylative spirolactonization. nih.gov This cascade reaction involves the hydrocarbonylation of an alkene followed by an intramolecular cyclization to form the spirolactone. nih.gov While not specifically detailed for this compound, the general principles of this method are applicable. For instance, a suitably substituted cyclopentanone with a tethered hydroxyalkyl and vinyl group could serve as a precursor. The palladium catalyst, in the presence of carbon monoxide, would facilitate the formation of an acyl-palladium intermediate from the vinyl group, which would then be trapped intramolecularly by the hydroxyl group to yield the desired spirolactone. nih.govfigshare.com
Key features of this methodology include its efficiency in building molecular complexity in a single step and the potential for high chemoselectivity under mild reaction conditions. nih.gov The choice of palladium catalyst and ligands is crucial for optimizing the yield and selectivity of the spirolactonization.
| Catalyst System | Substrate Type | General Reaction Conditions | Outcome |
| Palladium(II) acetate (B1210297) / Ligand | Alkenyl-substituted hydroxy ketones | CO (1 atm), Solvent, Room Temperature | Formation of spirolactones |
| Pd(OAc)2 / dppf | 2-vinylaryl hydroxyalkyl ketones | CO, Toluene, 80 °C | High yields of oxaspirolactones nih.gov |
Asymmetric Synthesis Approaches
The synthesis of enantiomerically pure this compound and its analogs is of great interest due to the stereospecific interactions of chiral molecules in biological systems. Asymmetric synthesis strategies, including diastereoselective and enantioselective methods, have been developed to address this challenge.
A general and effective approach for the synthesis of enantiomerically pure spirocyclic α,β-butenolides commences with precursors that lead to 1-oxaspiro[4.4]nonan-6-ones. acs.orgnih.gov This strategy often involves the rearrangement of a carbinol, which is derived from the addition of a 2-lithio-4,5-dihydrofuran to cyclobutanone. acs.orgnih.gov The subsequent acid- or bromonium ion-induced rearrangement rapidly assembles the fundamental spirocyclic framework. acs.orgnih.gov
The resulting racemic 1-oxaspiro[4.4]nonan-6-ones can then be resolved into their respective enantiomers. Techniques such as the use of sulfoximine (B86345) or mandelate (B1228975) acetal (B89532) technology have proven effective for this resolution. acs.orgnih.gov Once the enantiomerically pure ketones are obtained, they serve as valuable building blocks for the synthesis of various chiral dihydrofurans and lactones, including the targeted α,β-butenolides. acs.orgnih.gov The stereochemical outcome of subsequent transformations can be controlled, allowing for the selective synthesis of either α- or β-stereoisomeric carbinol series through complementary reduction methods. nih.gov
| Step | Reagents and Conditions | Intermediate/Product | Key Feature |
| Addition | 2-lithio-4,5-dihydrofuran, Cyclobutanone | Carbinol intermediate | Formation of the precursor for rearrangement |
| Rearrangement | Acid or Bromonium ion | Racemic this compound | Rapid construction of the spirocycle acs.orgnih.gov |
| Resolution | Sulfoximine or Mandelate acetal | Enantiomerically pure ketones | Separation of enantiomers acs.orgnih.gov |
| Conversion | Various reduction/oxidation reagents | Enantiopure spirocyclic α,β-butenolides | Access to specific stereoisomers nih.gov |
The use of chiral auxiliaries provides another robust method for achieving asymmetry in the synthesis of this compound and its analogs. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org For instance, a chiral auxiliary could be attached to a precursor of this compound to control the facial selectivity of a key bond-forming reaction, leading to a diastereomeric mixture that can be separated. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.
Alternatively, chiral catalysts can be employed to achieve enantioselectivity. nih.gov These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer over the other. For the synthesis of spirocyclic compounds, C2-symmetric cycloalkane-1,2-diols have been used as chiral auxiliaries in asymmetric alkylation and reduction reactions to produce enantiomerically and diastereomerically enriched spirocyclic diones and diols. rsc.org While not specifically demonstrated for this compound, this approach highlights the potential of chiral auxiliaries and catalysts in controlling the stereochemistry of spirocycle formation.
| Approach | Description | Potential Application |
| Chiral Auxiliary | A recoverable chiral group that directs stereoselective bond formation. wikipedia.org | Asymmetric alkylation of a cyclopentanone precursor. |
| Chiral Catalyst | A chiral substance that accelerates a reaction enantioselectively. nih.gov | Asymmetric cyclization to form the spirolactone ring. |
Introduction of Specific Functional Groups and Derivatization Strategies
The versatility of the this compound scaffold allows for a wide range of derivatizations to introduce new functional groups and create novel analogs with potentially interesting chemical and biological properties.
The introduction of unsaturation into the 1-oxaspiro[4.4]nonane framework can lead to valuable synthetic intermediates and analogs. A notable example is the synthesis of 1-oxaspiro[4.4]nona-3,6-dien-2-one derivatives. A visible-light-induced intermolecular dearomative cyclization of furans has been developed for this purpose. nih.gov This method involves the fac-Ir(ppy)3-catalyzed reaction of a substituted furan (B31954) with an alkyne, proceeding through a 5-exo-dig radical cyclization. nih.gov This reaction provides access to substituted spirolactones with yields ranging from 19-91%. nih.gov The use of water as an external oxygen source and the mild reaction conditions make this an attractive method for generating unsaturated spirocyclic skeletons. nih.gov While this method directly produces a dienone, further functional group manipulations, such as reduction of the ketone, could potentially lead to derivatives like 1-oxaspiro[4.4]nona-3,6-dien-6-ylmethanol.
| Reactants | Catalyst | Reaction Conditions | Product | Yield |
| 2-bromo-2-((5-bromofuran-2-yl)methyl)malonate and alkynes | fac-Ir(ppy)3 | Visible light, H2O/DCE | Substituted 1-oxaspiro[4.4]nona-3,6-dien-2-one | 19-91% nih.gov |
The ketone functionality at the 6-position of this compound provides a convenient handle for the introduction of a nitrogen-containing group, leading to the synthesis of spirocyclic amines such as 1-oxaspiro[4.4]nonan-6-amine. A common method for this transformation is reductive amination. This process involves the reaction of the ketone with ammonia (B1221849) or an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.
| Transformation | General Reagents | Intermediate | Product |
| Reductive Amination | NH3 or R-NH2, Reducing Agent (e.g., NaBH3CN, H2/Pd) | Imine/Enamine | 1-Oxaspiro[4.4]nonan-6-amine |
Synthetic Access to Related Spirocyclic Lactones, e.g., 1,6-Dioxaspiro[4.4]nonan-2-one
The synthesis of spirocyclic lactones, such as 1,6-Dioxaspiro[4.4]nonan-2-one, represents a significant area of research due to the prevalence of this structural motif in numerous biologically active natural products. Various synthetic strategies have been developed to construct this intricate spirocyclic system, often focusing on stereoselectivity and efficiency. These methodologies provide access to the core structure of this compound and its analogs.
One notable approach involves the oxidative spirocyclization of a furan ring to construct the spiro center. This method was successfully employed in the synthesis of the 1,6-dioxaspiro[4.4]nonan-2-one motif found in the immunosuppressive triterpenoid (B12794562) Phainanoid F. researchgate.net The synthesis commenced from a furan-containing precursor, and the key spirocyclization step was achieved through oxidation, leading to the formation of the desired spirocyclic lactone. Other significant reactions in this multi-step synthesis included Sharpless asymmetric dihydroxylation to establish the required stereochemistry. researchgate.net
Another efficient strategy for the stereoselective synthesis of related spirocyclic lactones, specifically 1,6-Dioxaspiro[4.4]non-3-en-2-ones, utilizes the reaction of cyclopropyl (B3062369) alkyl ketones with α-ketoesters. nih.gov This process, mediated by SnCl₄, proceeds through a sequential reaction involving a nucleophilic attack of the cyclopropyl ketone, followed by a cyclization cascade to furnish the spirocyclic lactone framework with high stereoselectivity. nih.gov
Modern catalytic methods have also been applied to the synthesis of related spiro-bis-lactone systems. For instance, a gold(I)-catalyzed cyclization of 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid provides an efficient route to substituted 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones. mdpi.com This reaction proceeds under mild conditions and demonstrates the utility of transition metal catalysis in constructing complex spirocyclic structures. mdpi.com
Furthermore, enantioselective methods have been developed to access chiral spirocyclic lactones. One such method is the BINOL-derived chiral bifunctional sulfide-catalyzed bromolactonization of α-allyl carboxylic acids. nii.ac.jp This approach allows for the synthesis of γ-chiral α-spiro-γ-lactones, which are valuable building blocks in medicinal chemistry. nii.ac.jp
A straightforward synthesis of the parent 1,6-dioxaspiro[4.4]nonane system has been achieved through the ozonolysis of unsaturated 1,7-diols, followed by cyclization. kisti.re.kr This method offers a direct route to the core spiroketal structure.
The following table summarizes selected synthetic methodologies for 1,6-Dioxaspiro[4.4]nonan-2-one and its analogs:
| Starting Materials | Key Reaction | Product | Key Features | Reference |
| Furan-containing precursor | Furan oxidative spirocyclization | 1,6-Dioxaspiro[4.4]nonan-2-one motif | Efficient construction of the spiro center; part of a total synthesis. | researchgate.net |
| Cyclopropyl alkyl ketones and α-ketoesters | SnCl₄-mediated sequential reaction | 1,6-Dioxaspiro[4.4]non-3-en-2-ones | High stereoselectivity; moderate to good yields. | nih.gov |
| 2,2-bis(3-arylprop-2-yn-1-yl)malonic acid | Gold(I)-catalyzed cyclization | 3,8-dibenzyl-2,7-dioxaspiro[4.4]nonane-1,6-diones | Mild reaction conditions; quantitative yields. | mdpi.com |
| α-Allyl carboxylic acids | Chiral sulfide-catalyzed bromolactonization | γ-Chiral α-spiro-γ-lactones | Enantioselective synthesis; access to optically active compounds. | nii.ac.jp |
| Unsaturated 1,7-diols | Ozonolysis and cyclization | Substituted 1,6-dioxaspiro[4.4]nonanes | Direct route to the spiroketal core. | kisti.re.kr |
Stereochemical Aspects of 1 Oxaspiro 4.4 Nonan 6 One
Optical Resolution Techniques
Several methods have been effectively employed to separate the enantiomers of 1-oxaspiro[4.4]nonan-6-one, providing access to enantiomerically pure forms of this versatile synthetic intermediate. researchgate.netnih.gov
A notable protocol for the resolution of racemic this compound involves the use of a chiral sulfoximine (B86345). clockss.org This method, developed by Johnson, utilizes the lithium anion of (S)-(+)-sulfoximine, which is coupled with the racemic ketone. clockss.org This reaction leads to the formation of three chromatographically separable diastereomers. clockss.org The separation of these diastereomers, followed by a retro-Michael type reaction, allows for the recovery of the individual enantiomers of the starting ketone.
The coupling reaction of (±)-1-oxaspiro[4.4]nonan-6-one with the lithium anion of (S)-(+)-sulfoximine results in a mixture of three diastereomers in a 2:1:1 ratio. clockss.org The major adduct has been identified through X-ray crystallography. clockss.org Refluxing the separated major diastereomer in xylene leads to the formation of (+)-1-oxaspiro[4.4]nonan-6-one, while similar treatment of the other two diastereomers yields the (-)-enantiomer. clockss.org This process also allows for the efficient recovery of the chiral auxiliary. clockss.org One limitation of this method is that the initial coupling reaction does not proceed to completion. clockss.org
Table 1: Diastereomeric Adducts from Sulfoximine-Mediated Resolution
| Diastereomer | Relative Ratio | Resulting Enantiomer of this compound |
|---|---|---|
| Adduct 1 (Major) | 2 | (+)-enantiomer |
| Adduct 2 | 1 | (-)-enantiomer |
Another effective strategy for the resolution of this compound is through the application of mandelate (B1228975) acetal (B89532) technology. researchgate.netnih.gov This approach provides an alternative to sulfoximine-mediated methods and has been successfully used to obtain enantiomerically pure spirocyclic ketones. researchgate.net The formation of diastereomeric acetals with a chiral mandelate derivative allows for their separation, typically by chromatography, followed by hydrolysis to release the resolved enantiomers of the ketone.
A convenient protocol utilizing a chiral sulfoxide (B87167) has been described for resolving heterocyclic spiro[4.4]nonanes, including the 1-oxa-6-ketospiro[4.4]nonanyl platform. researchgate.netclockss.org This method provides a valuable tool for accessing enantiomerically pure compounds within this class of molecules and has been substantiated by crystallographic analysis to confirm the absolute configuration. researchgate.netresearchgate.net
Diastereoselectivity in Synthetic Reactions.benchchem.com
The synthesis of this compound itself can exhibit a high degree of diastereoselectivity. One common synthetic route involves the addition of 5-lithio-2,3-dihydrofuran to cyclobutanone, which generates a sensitive allylic carbinol intermediate. clockss.org Subsequent exposure of this intermediate to N-bromosuccinimide (NBS) and propylene (B89431) oxide in isopropyl alcohol at low temperatures induces a rearrangement that forms the spirocyclic ketone. clockss.org
This rearrangement proceeds with a high level of diastereoselectivity, which can be rationalized by a concerted electronic shift or a stepwise process that maintains a specific stereochemical alignment. clockss.org Furthermore, subsequent reductions of the ketone can also proceed with high diastereoselectivity. For instance, the reduction of (+)-1-oxaspiro[4.4]nonan-6-one can yield either of its corresponding diastereomeric alcohols with almost complete selectivity, depending on the reducing agent and reaction conditions. researchgate.net
Table 2: Diastereoselective Reactions Involving this compound
| Reaction | Reagents | Key Feature |
|---|---|---|
| Synthesis | 5-lithio-2,3-dihydrofuran, cyclobutanone, NBS, propylene oxide | High diastereoselectivity in the formation of the spirocyclic core. clockss.org |
Absolute Configurational Assignments and Stereochemical Elucidation.researchgate.net
The definitive determination of the absolute configuration of the enantiomers of this compound is critical for their use in stereocontrolled synthesis. X-ray crystallography has been an indispensable tool in this regard. clockss.orgresearchgate.net The absolute configuration of the major diastereomeric adduct formed during the sulfoximine-mediated resolution was successfully determined by single-crystal X-ray diffraction analysis. clockss.org This crystallographic data, in conjunction with the chemical correlation from the retro-Michael reaction, unequivocally established the absolute configuration of the resulting (+)- and (-)-enantiomers of this compound. clockss.org The availability of these enantiomerically pure building blocks with known absolute stereochemistry is highly valuable for the synthesis of complex, biologically active molecules. nih.gov
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework of 1-Oxaspiro[4.4]nonan-6-one.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR (¹H NMR) spectroscopy of this compound, conducted at 500 MHz in deuterochloroform (CDCl₃), reveals distinct signals corresponding to the twelve protons in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The multiplicity of each signal (s = singlet, t = triplet, m = multiplet) and the coupling constants (J) in Hertz (Hz) provide detailed information about the connectivity of protons.
The spectral data indicates complex spin-spin coupling, particularly within the cyclopentanone (B42830) and tetrahydrofuran (B95107) rings, resulting in several overlapping multiplets.
¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
|---|---|---|---|---|
| 3.91 | t | 2H | 7.0 | -OCH₂- |
| 2.75 | m | 2H | Protons on C7 | |
| 2.29 | m | 2H | Protons on C8 or C9 | |
| 2.13 | m | 2H | Protons on C8 or C9 | |
| 2.04 | m | 2H | Protons on C2 |
Note: Due to the complexity of the overlapping multiplets, precise assignment for the protons on C8 and C9 is not explicitly detailed in the provided data.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Carbon-13 NMR (¹³C NMR) spectroscopy, performed at 125 MHz in CDCl₃, provides information on the eight unique carbon atoms in this compound. The chemical shifts are indicative of the electronic environment of each carbon atom.
The spectrum notably features a signal at 219.0 ppm, characteristic of a ketone carbonyl carbon. The spiro carbon atom, where the two rings are joined, appears at 96.0 ppm.
¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 219.0 | C6 (C=O) |
| 96.0 | C5 (Spiro Carbon) |
| 67.9 | C2 (-OCH₂) |
| 38.0 | C7 |
| 35.8 | C4 |
| 28.5 | C3 |
| 26.1 | C9 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is utilized to identify the functional groups present in this compound. The spectrum, typically recorded from a thin film, shows characteristic absorption bands. A strong absorption band is observed at approximately 1740 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration of a five-membered ring ketone. Additional bands in the region of 1050 cm⁻¹ are attributed to the C-O stretching of the ether linkage within the tetrahydrofuran ring.
Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
|---|---|---|
| 1740 | Strong | C=O stretch (ketone) |
Mass Spectrometry (MS) for Molecular Weight Determination
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, which aids in confirming the molecular formula.
For the molecular formula C₈H₁₂O₂, the calculated exact mass is 140.08373. The experimentally determined mass from HRMS is found to be in close agreement with this theoretical value, confirming the elemental composition of the molecule.
Mass Spectrometry Data for this compound
| Technique | m/z (Calculated) | m/z (Found) | Ion |
|---|
X-ray Crystallography for Solid-State Structure Determination
A comprehensive search of the available scientific literature did not yield any specific studies on the single-crystal X-ray diffraction of this compound. Therefore, detailed solid-state structural parameters such as unit cell dimensions, bond lengths, and bond angles determined by this method are not available.
Other Advanced Spectroscopic Techniques in Structural Analysis
While ¹H NMR, ¹³C NMR, IR, and mass spectrometry are the primary methods reported for the characterization of this compound, other advanced spectroscopic techniques could potentially provide further structural insights. Techniques such as 2D NMR (e.g., COSY, HSQC, HMBC) would be invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecular framework. However, at present, there are no available research findings detailing the application of these advanced techniques to this compound.
Theoretical and Computational Studies
Ab Initio Molecular Orbital (MO) Investigations of Diastereoselectivity
Ab initio molecular orbital theory is a cornerstone of computational chemistry, providing a first-principles approach to understanding molecular properties without empirical data. In the context of spiroketals, ab initio methods are instrumental in elucidating the factors that govern diastereoselectivity during their formation. The stereochemical outcome of spirocyclization reactions is critical, and computational studies can reveal the subtle energetic differences between diastereomeric transition states.
A representative application of ab initio methods in a related system is the study of diastereoselectivity in the synthesis of spiroketals from glycal epoxides. Low-temperature 1H-NMR experiments, supported by computational models, have shown that certain Lewis acid-catalyzed spirocyclization reactions proceed under kinetic control. nih.gov The choice of solvent can significantly influence the diastereoselectivity, a phenomenon that can be rationalized through computational analysis of the transition states in different solvent environments. nih.gov
Table 1: Representative Data from a Hypothetical Ab Initio Study on a Spiroketal Formation
| Transition State | Relative Energy (kcal/mol) | Key Dihedral Angle (°) | Predicted Major Product |
| TS-A (axial attack) | 0.0 | -120.5 | Yes |
| TS-E (equatorial attack) | +2.5 | +65.2 | No |
Note: This table is illustrative and based on typical findings in computational studies of spiroketal formation.
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are particularly well-suited for investigating the electronic structure of molecules like 1-Oxaspiro[4.4]nonan-6-one. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and stability. researchgate.net
A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity. researchgate.net DFT calculations can also provide insights into the distribution of electron density, revealing the most nucleophilic and electrophilic sites within the molecule. This information is invaluable for predicting how the molecule will interact with other reagents. In studies of other oxaspirocyclic compounds, DFT calculations have been successfully used to correlate theoretical findings with experimental data from spectroscopic techniques like IR, Raman, and UV-Vis. researchgate.net
For example, a study on two isomers of an oxaspirocyclic compound employed DFT calculations at the B3LYP/6-311G(d,p) level to analyze their molecular structure, vibrational spectra, and electronic transitions. The calculated HOMO-LUMO gap for one of the isomers was found to be 3.88 eV, suggesting significant stability. researchgate.net
Table 2: Hypothetical Electronic Properties of this compound from DFT Calculations
| Property | Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | +1.2 eV |
| HOMO-LUMO Gap | 7.7 eV |
| Dipole Moment | 2.1 D |
Note: This table presents hypothetical data to illustrate the outputs of a DFT calculation.
Conformational Analysis of the Spiro[4.4]nonan-6-one Ring System
The spiro[4.4]nonane ring system in this compound is conformationally constrained yet flexible enough to adopt various low-energy conformations. Conformational analysis aims to identify these stable conformers and understand the energetic barriers between them. The rigidity of spiroketal ring systems makes them useful for conformational control in larger molecules. beilstein-journals.orgnih.gov
A key factor governing the conformational preference in spiroketals is the anomeric effect. This stereoelectronic effect describes the tendency of an electronegative substituent at the anomeric carbon of a pyranose ring to occupy the axial position. In spiroketals, a double anomeric effect can significantly stabilize a particular conformation. Computational methods, including both molecular mechanics and quantum mechanical approaches, are essential for mapping the potential energy surface and identifying the global minimum energy conformation.
In a study of spiroketals derived from erythronolide A, molecular mechanics calculations using the MMFF94 force field were employed to compare the stability of different conformers. nih.gov The results highlighted the strong influence of the anomeric effect on the preferred conformation of the spiroketal ring. nih.gov For the spiro[4.4]nonane system, which consists of two five-membered rings, the conformations are typically described as envelope or twist forms. The relative energies of these conformers would be influenced by the substitution pattern and the interplay of steric and electronic effects.
Reaction Mechanism Elucidation via Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms, providing a step-by-step view of how reactants are converted into products. nih.gov For a molecule like this compound, computational studies could be used to investigate a variety of potential reactions, such as rearrangements, reductions, or additions to the carbonyl group.
By mapping the potential energy surface, computational chemists can identify transition states, intermediates, and the activation energies associated with each step of a reaction. This information allows for the determination of the rate-determining step and can provide a rationale for the observed product distribution. For instance, in the synthesis of spiroketals via ring enlargement of cyclopropane (B1198618) derivatives, DFT calculations could be used to investigate whether the reaction proceeds through a concerted or a stepwise mechanism. acs.org
Computational studies on the alkaline stability of spirocyclic quaternary ammonium (B1175870) cations have shown a correlation between higher alkaline stability and a higher energy barrier for the transition state of the degradation reaction. rsc.org This demonstrates the predictive power of computational chemistry in understanding and improving chemical stability. While specific mechanistic studies on this compound are not prominent, the established computational methodologies provide a clear roadmap for how such investigations could be conducted.
Chemical Reactivity and Transformations of 1 Oxaspiro 4.4 Nonan 6 One
Ring Opening and Rearrangement Reactions
The synthesis of the 1-Oxaspiro[4.4]nonan-6-one framework can be achieved through an acid- or bromonium ion-induced rearrangement of a carbinol precursor. nih.govThis key transformation involves the reaction of 2-lithio-4,5-dihydrofuran with cyclobutanone to form a tertiary alcohol. Subsequent treatment with acid or a source of bromonium ions initiates a rearrangement to yield the spirocyclic ketone. nih.gov While specific ring-opening reactions of this compound itself are not extensively documented in the reviewed literature, the stability of the spiroketal moiety is a crucial factor. Spiroketals can undergo acid-catalyzed hydrolysis to their corresponding dihydroxy ketone precursors, although the equilibrium often favors the cyclic form. The conditions required for such a ring-opening would likely involve strong acidic or basic conditions, leading to the cleavage of the C-O bond of the tetrahydrofuran (B95107) ring.
Rearrangements of related spiro[4.4]nonane systems have been observed. For instance, a carboxy-substituted spiro[4.4]nonatriene has been shown to rearrange to annulated fulvenes through a palladium(II)-mediated 1,5-vinyl shift. rsc.orgThis highlights the potential for skeletal rearrangements within the spiro[4.4]nonane framework under specific catalytic conditions.
Functionalization of the Ketone Moiety
The ketone group at the 6-position of this compound is a primary site for chemical modification, allowing for a range of functionalization reactions.
Reduction Reactions: The carbonyl group can be readily reduced to the corresponding alcohol. For instance, complementary reductions of early intermediates in the synthesis of 1-Oxaspiro[4.4]nonan-6-ones have been employed to produce both α- and β-stereoisomeric carbinol series on demand. nih.govReagents such as sodium borohydride are commonly used for such transformations, converting ketones to secondary alcohols.
Olefination Reactions: The Wittig reaction provides a classic method for converting ketones into alkenes. masterorganicchemistry.comWhile specific examples with this compound are not detailed in the available literature, it is expected that it would react with phosphonium ylides to yield the corresponding exo-methylene spirocycle. The choice of ylide would determine the nature of the substituent on the newly formed double bond.
Nucleophilic Additions: The electrophilic carbon of the ketone is susceptible to attack by various nucleophiles. Organometallic reagents, such as Grignard reagents, would be expected to add to the carbonyl group to form tertiary alcohols. The stereochemical outcome of such additions would be influenced by the steric hindrance imposed by the spirocyclic framework.
Baeyer-Villiger Oxidation: This reaction transforms cyclic ketones into lactones by the insertion of an oxygen atom adjacent to the carbonyl group. wikipedia.orgThe Baeyer-Villiger oxidation of this compound would be expected to yield a seven-membered lactone, a 1,6-dioxaspiro[4.5]decan-7-one. The regioselectivity of the oxygen insertion is governed by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, the migration of the more substituted carbon (the spiro carbon) would be anticipated.
Table 1: Predicted Functionalization Reactions of the Ketone Moiety in this compound
| Reaction Type | Reagent(s) | Predicted Product |
|---|---|---|
| Reduction | Sodium borohydride (NaBH₄) | 1-Oxaspiro[4.4]nonan-6-ol |
| Wittig Olefination | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 6-Methylene-1-oxaspiro[4.4]nonane |
| Grignard Addition | Methylmagnesium bromide (CH₃MgBr) | 6-Methyl-1-oxaspiro[4.4]nonan-6-ol |
| Baeyer-Villiger Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | 1,6-Dioxaspiro[4.5]decan-7-one |
Cycloaddition Reactions Involving Unsaturated Analogs
Unsaturated analogs of this compound, specifically spiro[4.4]nonenones, are valuable substrates for cycloaddition reactions, providing access to complex polycyclic frameworks.
Diels-Alder Reactions: Spiro[4.4]nona-2,7-diene-1,6-dione, an unsaturated analog, has been utilized as a dienophile in Diels-Alder reactions. researchgate.netThis [4+2] cycloaddition reaction with a suitable diene, followed by aromatization, leads to the formation of annulated spiro[4.4]-nonane-diones. The reactivity of the dienophile is enhanced by the electron-withdrawing nature of the ketone groups. Computational studies have shown that spirocyclization can significantly enhance the Diels-Alder reactivity of 5-membered dienes. mdpi.comPhotochemical Cycloadditions: Unsaturated spiro ketones can also participate in photochemical [2+2] cycloaddition reactions. These reactions, often proceeding through excited triplet states, can lead to the formation of cage-like or polycyclic structures. The specific outcome of these reactions is dependent on the substitution pattern of the enone system and the reaction conditions.
Table 2: Examples of Cycloaddition Reactions with Unsaturated Spiro[4.4]nonane Analogs
| Reaction Type | Spiro[4.4]nonane Analog | Reactant(s) | Product Type |
|---|---|---|---|
| Diels-Alder | Spiro[4.4]nona-2,7-diene-1,6-dione | Diene (e.g., 1,3-diphenylisobenzofuran) | Annulated spiro[4.4]-nonane-dione |
| Photochemical [2+2] | Unsaturated Spiro[4.4]nonenone | Alkene | Polycyclic spiro compound |
Interconversion Between Different Spiro[4.4]nonane Isomers
The stereochemistry of the spiro[4.4]nonane framework is a critical aspect of its chemistry. The potential for interconversion between different diastereomers or enantiomers is an important consideration in synthesis and reactivity.
While specific studies on the epimerization or isomerization of this compound were not found in the reviewed literature, the general principles of stereochemical inversion can be applied. Epimerization at the carbon atoms alpha to the ketone is possible under basic or acidic conditions through the formation of an enol or enolate intermediate. However, the spiro center, being a quaternary carbon, is not typically prone to epimerization under standard conditions.
The conversion of enantiomers of spiro[4.4]nonane-1,6-diol into different epimeric products has been demonstrated, highlighting that different reaction pathways can be used to access different stereoisomers from a common chiral precursor. Furthermore, rearrangements of the spiro[4.4]nonane skeleton, such as the palladium-catalyzed conversion of a spiro[4.4]nonatriene to a fused bicyclic system, represent a form of isomeric interconversion where the connectivity of the atoms is altered. rsc.org
Role As a Synthetic Intermediate in Complex Molecule Construction
Construction of Novel Spirocyclic Scaffolds for Chemical Libraries
The demand for novel chemical entities in drug discovery has led to an increased interest in molecules with three-dimensional complexity. Spirocycles are considered ideal scaffolds for chemical libraries because their inherent 3D geometry allows for the exploration of new regions of chemical space, often leading to improved drug-like properties compared to flat aromatic compounds. nih.govnih.gov
The 1-oxaspiro[4.4]nonane framework is an attractive core for building such libraries. Its derivatives can be readily synthesized and functionalized, providing a platform for generating a diverse range of compounds. researchgate.netacs.orgacs.org The conversion of 1-Oxaspiro[4.4]nonan-6-one into various functionalized intermediates, such as enantiopure lactones and dihydrofurans, provides a toolkit of building blocks that can be systematically elaborated to produce libraries of novel spirocyclic compounds. nih.govfigshare.com The accessibility of these scaffolds makes them valuable tools for medicinal chemists aiming to develop new lead compounds. nih.gov
Applications in Medicinal Chemistry Precursors (Excluding Biological Activity/Clinical Outcomes)
The structural rigidity and novelty of the 1-oxaspiro[4.4]nonane system make it a valuable precursor in medicinal chemistry programs. The introduction of a spirocyclic motif can favorably modulate a molecule's physicochemical properties, such as solubility and metabolic stability, which are critical for the development of viable drug candidates. nih.gov
The synthesis of spirocyclic nucleoside mimics from this framework is a prime example of its application as a medicinal chemistry precursor. nih.gov The goal of such a synthesis is to create a novel chemical entity with the potential for therapeutic application. Furthermore, the broader spiro[4.4]nonane skeleton is found in several approved drugs, underscoring the pharmaceutical relevance of this structural class. nih.gov The synthetic routes established for this compound and its derivatives provide chemists with reliable methods to access these important medicinal scaffolds, enabling the systematic investigation of their potential in drug design. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Routes
The advancement of organic synthesis is intrinsically linked to the development of environmentally benign and efficient methodologies. Future research concerning 1-Oxaspiro[4.4]nonan-6-one should prioritize the development of novel and sustainable synthetic routes that adhere to the principles of green chemistry.
Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant waste. Emerging sustainable strategies that warrant further investigation include:
Electrosynthesis : The use of electricity as a traceless reagent offers a powerful and sustainable alternative to conventional chemical oxidants and reductants. An electrosynthetic approach to spiroketals, termed eSpiro, has been demonstrated for the synthesis of spiroketals via the anodic oxidation of malonic acids. This metal- and mercury-free method proceeds through a Hofer-Moest decarboxylation followed by a Brønsted acid-mediated cyclization, achieving high yields. Future work could adapt this methodology for the synthesis of this compound, potentially offering a scalable and environmentally friendly route.
Microwave-Assisted Synthesis : Microwave irradiation has emerged as a valuable tool for accelerating reaction rates and improving yields in organic synthesis. Its application in multicomponent reactions for the synthesis of spiro heterocycles has been particularly successful. Investigating microwave-assisted protocols for the construction of the this compound core could lead to rapid and efficient synthetic procedures.
Catalysis with Benign Reagents : The use of iodine as a catalyst in pseudo four-component reactions under solvent-free conditions has been shown to be effective for the regioselective synthesis of spiro heterobicyclic rings. Exploring iodine-catalyzed or other metal-free catalytic systems for the synthesis of this compound could significantly enhance the sustainability of its production.
Table 1: Comparison of Conventional and Potential Sustainable Synthetic Strategies
| Strategy | Conventional Methods | Sustainable Alternatives |
| Energy Input | Thermal heating | Microwave irradiation, Electrosynthesis |
| Reagents | Stoichiometric, often hazardous | Catalytic, electricity |
| Solvents | Often volatile organic compounds | Solvent-free conditions, green solvents |
| Waste Generation | High | Low |
Exploration of New Chemical Transformations and Derivatizations
The synthetic utility of this compound is directly proportional to the diversity of chemical transformations it can undergo. Future research should focus on exploring novel reactions and derivatizations of this spiroketal core to generate a wider range of functionalized molecules.
While its conversion to enantiopure spirocyclic α,β-butenolides has been demonstrated, a broader spectrum of transformations remains to be investigated. nih.govacs.org Areas ripe for exploration include:
Ring-Opening and Rearrangement Reactions : Investigating the selective opening of either the tetrahydrofuran (B95107) or the cyclopentanone (B42830) ring could provide access to highly functionalized linear or macrocyclic structures. Furthermore, acid- or Lewis acid-catalyzed rearrangements could lead to novel carbo- and heterocyclic scaffolds.
Functionalization of the Cyclopentanone Ring : The carbonyl group and the α-carbons of the cyclopentanone moiety are prime targets for a variety of transformations, including aldol (B89426) condensations, Michael additions, and α-functionalization reactions. These modifications would allow for the introduction of diverse substituents and the construction of more complex molecular architectures.
Derivatization of the Tetrahydrofuran Ring : While seemingly less reactive, the tetrahydrofuran ring offers opportunities for derivatization, such as through radical-based C-H functionalization or ring-opening followed by functional group interconversion.
Advanced Stereochemical Control in Complex Spiro[4.4]nonane Synthesis
The three-dimensional nature of the spiro[4.4]nonane framework makes stereochemical control a critical aspect of its synthesis and application. While methods for the synthesis of enantiopure 1-Oxaspiro[4.4]nonan-6-ones exist, the development of more advanced and versatile strategies for controlling stereochemistry in the synthesis of complex, substituted analogs is a key area for future research.
Key avenues for investigation include:
Organocatalytic Asymmetric Synthesis : The use of small organic molecules as catalysts has revolutionized asymmetric synthesis. Developing organocatalytic methods for the enantioselective construction of the this compound core would provide a metal-free and often more sustainable alternative to traditional methods.
Kinetic Spirocyclization Reactions : Methods that rely on kinetic control rather than thermodynamic stability are crucial for accessing less stable stereoisomers. A methanol-induced kinetic spiroketalization has been developed for the stereocontrolled synthesis of other spiroketals, proceeding with inversion of configuration at the anomeric carbon. nih.gov A complementary Ti(Oi-Pr)4-mediated kinetic spirocyclization proceeds with retention of configuration. acs.org Exploring similar kinetically controlled cyclizations for this compound synthesis would provide access to a wider range of stereoisomers.
Substrate- and Reagent-Controlled Diastereoselectivity : For the synthesis of substituted spiro[4.4]nonane derivatives, controlling the relative stereochemistry of multiple stereocenters is paramount. Systematic studies on the influence of substrate structure and reaction conditions on diastereoselectivity are needed to develop predictable and reliable synthetic protocols.
Deeper Theoretical Understanding of Reactivity and Selectivity
A comprehensive theoretical understanding of the factors governing the reactivity and selectivity of this compound is essential for the rational design of new synthetic methods and applications. While experimental studies provide invaluable empirical data, computational chemistry can offer deep insights into reaction mechanisms and the origins of stereoselectivity.
Future theoretical investigations should focus on:
Density Functional Theory (DFT) Studies : DFT calculations can be employed to model reaction pathways, determine transition state geometries and energies, and elucidate the factors controlling regio- and stereoselectivity. Such studies could be used to understand existing transformations and to predict the outcome of new, unexplored reactions. For instance, DFT studies have been used to investigate the mechanism and origin of stereoselectivity in NHC-catalyzed transformations of α-bromo enals. rsc.org
Conformational Analysis : The rigid, three-dimensional structure of the spiro[4.4]nonane core dictates its reactivity. Detailed conformational analysis using computational methods can help to understand the preferred conformations of this compound and its derivatives, and how these conformations influence their chemical behavior.
Modeling of Catalyst-Substrate Interactions : For catalytic reactions, computational modeling can be used to study the interactions between the catalyst and the substrate in the transition state. This can provide a rational basis for the design of new, more efficient, and selective catalysts for the synthesis and transformation of this compound.
Design and Synthesis of Spiro[4.4]nonane Analogs with Enhanced Synthetic Utility
Beyond its direct use in synthesis, this compound can serve as a versatile scaffold for the design and synthesis of novel chiral ligands and organocatalysts. The rigid C2-symmetric backbone of the spiro[4.4]nonane system is an attractive feature for creating effective chiral environments in asymmetric catalysis.
Future research in this area should be directed towards:
Chiral Ligands for Transition Metal Catalysis : A variety of chiral spiro ligands based on the spiro[4.4]nonane framework, such as SpirOP and SpiroNP, have been developed and shown to be effective in asymmetric hydrogenation reactions. oup.com Further exploration into the synthesis of new phosphine, amine, and mixed-donor ligands derived from this compound could lead to catalysts with improved activity and enantioselectivity for a broader range of transformations.
Spiro-type Organocatalysts : The development of a unique spiro-type Brønsted acid–Lewis base organocatalyst has demonstrated the potential of this scaffold in organocatalysis, achieving high enantioselectivity in aza-Morita–Baylis–Hillman reactions. rsc.org Designing and synthesizing new bifunctional organocatalysts based on the this compound core is a promising avenue for future research.
Chiral Building Blocks for Complex Molecule Synthesis : Enantiomerically pure this compound and its derivatives can serve as valuable chiral building blocks for the synthesis of complex natural products and pharmaceuticals. Developing efficient methods for their preparation and demonstrating their utility in the total synthesis of challenging target molecules will be a testament to their enhanced synthetic utility.
Table 2: Examples of Spiro[4.4]nonane-Based Ligands and Organocatalysts
| Compound Type | Name/Class | Application |
| Chiral Ligand | SpirOP | Rh-catalyzed asymmetric hydrogenation |
| Chiral Ligand | SpiroNP | Rh-catalyzed asymmetric hydrogenation |
| Chiral Ligand | SpinPHOX | Ir-catalyzed asymmetric hydrogenation |
| Organocatalyst | Spiro-type Brønsted acid–Lewis base | Aza-Morita–Baylis–Hillman reactions |
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 1-Oxaspiro[4.4]nonan-6-one, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization of precursors like diols or epoxides. For example, (5R,7S,9R)-9-allyl-7-methyl-9-phenyl-1-oxaspiro[4.4]nonan-6-one was synthesized via n-BuLi-mediated addition to a ketone followed by dehydration/oxidation, yielding 42% after column chromatography . Acid- or base-catalyzed rearrangements of carbinols derived from 2-lithio-4,5-dihydrofuran and cyclobutanone are also effective . Key factors include catalyst choice (e.g., H₂SO₄ for cyclization) and purification methods (distillation, recrystallization) .
| Synthetic Route | Key Reagents/Conditions | Yield | Purity Control |
|---|---|---|---|
| Cyclization of diol/epoxide | H₂SO₄, heat | 40-60% | Distillation, chromatography |
| Oxonium ion rearrangement | Brønsted/Lewis acids, THF, 0–25°C | 50-70% | Crystallization |
Q. How is the structural identity of this compound confirmed in experimental settings?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) and X-ray crystallography are standard. For instance, ¹H-NMR of derivatives like α-Tocospiro A (C₂₉H₅₀O₄) confirms spirocyclic connectivity via characteristic splitting patterns . Mass spectrometry (MS) validates molecular weight (e.g., 462.7049 g/mol for α-Tocospiro A) . Polarimetry or chiral chromatography resolves enantiomers when optical activity is critical .
Q. What are the common functional group transformations for this compound, and how do reagents dictate product outcomes?
- Methodological Answer :
- Oxidation : KMnO₄ or CrO₃ converts the ketone to carboxylic acids or esters .
- Reduction : NaBH₄ or LiAlH₄ reduces the carbonyl to secondary alcohols .
- Substitution : Nucleophiles (e.g., amines) target electrophilic carbons adjacent to oxygen, forming derivatives like sulfonamides or ethers .
Advanced Research Questions
Q. How can enantiomerically pure this compound derivatives be obtained, and what resolution techniques are most effective?
- Methodological Answer : Chiral resolution via mandelate acetal or sulfoximine technology separates enantiomers . For example, kinetic resolution using enantioselective catalysts (e.g., Sharpless epoxidation conditions) or enzymatic methods (lipases) achieves >90% enantiomeric excess (ee) . X-ray crystallography of diastereomeric salts (e.g., with tartaric acid) confirms absolute configuration .
Q. What computational tools are available to predict synthetic pathways or reactivity of this compound?
- Methodological Answer : Retrosynthetic algorithms (e.g., Template_relevance models) leverage databases like Reaxys to propose one-step routes . Density Functional Theory (DFT) calculates transition states for key reactions (e.g., cyclization barriers) . Molecular docking predicts bioactivity of derivatives by simulating interactions with targets like enzymes .
Q. How do structural modifications (e.g., substituent position, ring size) alter the compound’s physicochemical and biological properties?
- Methodological Answer :
-
6-Ethyl substitution : Enhances hydrophobicity, improving blood-brain barrier penetration in neuroactive analogs .
-
Nitrogen incorporation : 2,7-Diazaspiro[4.4]nonan-1-one shows higher binding affinity to ion channels due to lone-pair interactions .
- Comparative Data :
Derivative Modification Bioactivity 6-Ethyl-1-oxaspiro[4.4]nonan Hydrophobic substituent Enhanced CNS penetration 2-Azaspiro[4.4]nonan-1-one Nitrogen substitution Sodium channel modulation
Q. How can researchers resolve contradictions in reported reaction yields or selectivity for this compound?
- Methodological Answer : Systematic variation of parameters (temperature, solvent polarity) identifies optimal conditions. For example, THF vs. DMF in lithiation reactions alters regioselectivity . Reproducibility checks using standardized protocols (e.g., ACS guidelines) minimize batch-to-batch variability . Meta-analyses of literature data (e.g., Web of Science) highlight trends, such as higher yields in anhydrous conditions .
Q. What strategies are employed to study the mechanistic pathways of this compound in complex reactions?
- Methodological Answer : Isotopic labeling (¹⁸O, deuterium) traces oxygen migration during rearrangements . In-situ IR spectroscopy monitors intermediate formation (e.g., enolates in aldol reactions) . Kinetic isotope effects (KIE) differentiate concerted vs. stepwise mechanisms in ring-opening reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
